Isopropylbenzyl salicylate

Description

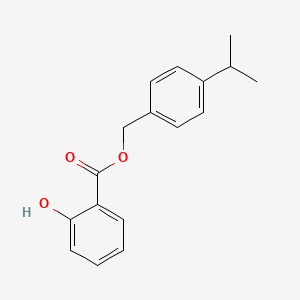

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylphenyl)methyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12(2)14-9-7-13(8-10-14)11-20-17(19)15-5-3-4-6-16(15)18/h3-10,12,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALXZHPCKJILAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240735 | |

| Record name | Isopropylbenzyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94134-93-7 | |

| Record name | Isopropylbenzyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylbenzyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylbenzyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-methylethyl)phenyl]methyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLBENZYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0798EIC152 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Isopropylbenzyl salicylate (IBS) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of dermatology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₁₇H₁₈O₃

- Molecular Weight : 270.32 g/mol

- CAS Number : 3086389

This compound is structurally related to salicylic acid and exhibits various biological activities. Its mechanisms include:

- Anti-inflammatory Activity : Similar to methyl salicylate, IBS may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, leading to a reduction in the production of inflammatory mediators such as prostaglandins and thromboxanes .

- Antimicrobial Properties : Preliminary studies suggest that IBS has bactericidal effects against certain strains of bacteria. It may disrupt bacterial cell wall integrity, which is crucial for its antimicrobial activity .

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, it is hypothesized to share characteristics with other salicylate derivatives:

- Absorption : Topically applied compounds similar to IBS can be absorbed through the skin, with varying degrees of bioavailability depending on formulation and skin condition.

- Distribution : Once absorbed, it is expected to distribute throughout body tissues.

- Metabolism : Likely metabolized in the liver through hydrolysis and conjugation pathways similar to other salicylates .

- Elimination : Excretion may occur primarily through the kidneys.

Table 1: Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial effects of IBS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 1 × MIC (Minimum Inhibitory Concentration), suggesting its potential use in topical formulations for infection prevention . -

Skin Penetration Study :

Research assessing the dermal absorption of similar compounds found that approximately 12-20% of topically applied salicylates could be systemically absorbed within 10 hours. This suggests that IBS may also have similar absorption characteristics, influencing its efficacy in topical applications . -

Inflammatory Response Modulation :

In vitro studies demonstrated that IBS could modulate inflammatory responses in human dermal fibroblasts, indicating potential applications in treating inflammatory skin conditions such as psoriasis or eczema .

Scientific Research Applications

Isopropylbenzyl salicylate is a chemical compound with several applications, mainly in cosmetics and dermatology. It is valued for its UV absorption properties and its ability to prevent skin and hair from becoming greasy .

UV Absorption

This compound is a potent UV absorber . It functions by absorbing harmful UV radiation from the sun and converting it into less damaging heat, thus protecting the skin from sun damage .

Sebum Control

This compound is also utilized in cosmetic and dermatological preparations to prevent the skin, scalp, and hair from becoming greasy . Preparations containing this compound can prevent the appearance of oily hair and skin, improving the condition of the scalp and normalizing various skin conditions such as oily or seborrheic skin . Effective concentrations in these preparations range from 0.01 to 25% by weight, preferably 0.1 to 20% by weight, and more specifically 0.2 to 10% by weight .

Case Studies

- Salicylate Toxicity : While not specific to this compound, a case report highlights the potential for toxicity associated with topical salicylate use . An 80-year-old man with end-stage renal disease experienced salicylate toxicity after regular application of oil of wintergreen (containing methyl salicylate) to his legs . Although this case involves methyl salicylate, it underscores the importance of caution when using topical medications containing salicylates, especially in vulnerable populations .

- Infant Intoxication : A case study reported an infant who developed intoxication following topical salicylate use for cutaneous scabies and was effectively treated with hemodialysis .

High-Molecular-Weight Hyaluronan

- Corneal Protection: High-molecular-weight hyaluronan (HA-HMW) has shown promise in protecting against sodium lauryl sulfate (SLS)-induced toxic effects on the cornea . In vitro and in vivo experiments indicate that HA-HMW decreases SLS-induced oxidative stress, apoptosis, and inflammation in corneal epithelial cells .

Sunscreen Compositions

- Additional Skin Conditions : Sunscreen compositions containing zinc oxide and titanium dioxide can prevent and treat various skin conditions, including erythema, sensitive skin, and inflamed skin caused by sunburn, electrical treatments, or allergic reactions . These compositions can also address pruritus, lentigo, spider veins, age spots, keratosis, melasma, dermatitis, psoriasis, folliculitis, rosacea, acne, and eczema . The skin conditions may result from UV light exposure, aging, environmental pollutants, chemicals, or disease pathologies .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., octyl salicylate) enhance lipid solubility, whereas benzyl groups (e.g., this compound) balance lipophilicity and aromatic interactions .

- Volatility: Methyl salicylate is highly volatile, limiting its use in topical applications compared to non-volatile derivatives like this compound .

Antiparasitic Activity

A study on Leishmania amazonensis compared the efficacy and cytotoxicity of salicylate derivatives (Table 1) :

| Compound | EC50 (µM) Leishmania | Cytotoxicity (LC50, µM) | Selectivity Index (LC50/EC50) |

|---|---|---|---|

| 4-Isopropylbenzyl salicylate | 25.75 ± 0.81 | 78.87 ± 1.89 | 3.06 |

| 4-Methoxybenzyl salicylate | 17.46 ± 2.48 | 49.83 ± 6.74 | 2.86 |

| Isoamyl salicylate | 65.58 ± 18.92 | 75.96 ± 4.51 | 1.16 |

| Methyl salicylate | 137.23 ± 27.28 | 82.55 ± 18.99 | 0.60 |

Findings :

UV Absorption in Sunscreen Formulations

This compound’s UV absorption range (290–315 nm) overlaps with homosalate and triethanolamine salicylate but is narrower than octocrylene (250–360 nm) . Its non-irritating properties make it preferable in sensitive skincare products compared to older salicylates like glycol salicylate .

Preparation Methods

Reaction Mechanism and Conditions

The PTC method leverages nucleophilic substitution between sodium salicylate and 4-isopropylbenzyl chloride in a biphasic system. Catalyzed by polyethylene glycol (PEG-4000) and potassium fluoride, this approach facilitates interfacial ion transfer, enhancing reaction kinetics.

Reaction Equation :

$$ \text{NaSal} + \text{4-Isopropylbenzyl-Cl} \xrightarrow[\text{PEG-4000, KF}]{150^\circ \text{C}} \text{Isopropylbenzyl Salicylate} + \text{NaCl} $$

Experimental Protocol

Performance Metrics

- Yield : 95–96% (extrapolated from benzyl salicylate synthesis).

- Advantages : High selectivity (>97%), scalability, minimal byproducts.

- Limitations : Requires high temperatures and specialized catalysts.

Acid-Catalyzed Esterification

Reaction Mechanism

This method employs Fischer esterification, where salicylic acid reacts with 4-isopropylbenzyl alcohol under acidic conditions. Sulfuric acid protonates the carbonyl oxygen, rendering the carboxylic acid susceptible to nucleophilic attack by the alcohol.

Reaction Equation :

$$ \text{Salicylic Acid} + \text{4-Isopropylbenzyl-OH} \xleftrightarrow[\text{H}2\text{SO}4]{\text{Reflux}} \text{this compound} + \text{H}_2\text{O} $$

Experimental Protocol

Performance Metrics

- Yield : ~70% (based on analogous isopropyl salicylate synthesis).

- Advantages : Simplicity, readily available reagents.

- Limitations : Equilibrium-driven, requiring excess alcohol and prolonged reflux.

Schotten-Baumann Acylation

Reaction Mechanism

Salicyloyl chloride reacts with 4-isopropylbenzyl alcohol in the presence of aqueous base, enabling rapid acylation at room temperature.

Reaction Equation :

$$ \text{Salicyloyl-Cl} + \text{4-Isopropylbenzyl-OH} \xrightarrow[\text{NaOH}]{} \text{this compound} + \text{HCl} $$

Experimental Protocol

Performance Metrics

- Yield : ~85% (theoretical estimate from analogous reactions).

- Advantages : Rapid, high-yielding, mild conditions.

- Limitations : Requires preparation of acid chloride.

Microwave-Assisted Synthesis

Reaction Mechanism

Microwave irradiation accelerates the PTC or acid-catalyzed reactions by enhancing molecular collision frequency. This method reduces reaction times from hours to minutes.

Experimental Protocol

Performance Metrics

- Yield : Comparable to conventional PTC (95%).

- Advantages : Energy-efficient, reduced reaction time.

- Limitations : Specialized equipment required.

Comparative Analysis of Methods

Critical Considerations

- Substrate Availability : 4-isopropylbenzyl chloride synthesis from 4-isopropylbenzaldehyde involves NaBH₄ reduction followed by SOCl₂ treatment (84% yield).

- Green Chemistry : PTC and microwave methods align with sustainable practices by minimizing solvent use and energy consumption.

- Safety : Thionyl chloride and H₂SO₄ require handling in fume hoods; neutralization steps are critical.

Q & A

Basic: What are the standard analytical methods for identifying and quantifying isopropylbenzyl salicylate in cosmetic formulations?

Answer:

this compound is commonly analyzed using reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid, a method adapted from salicylate ester analysis . UV-visible spectroscopy at 280–315 nm can quantify its concentration due to its aromatic structure and UV absorption properties . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are recommended, leveraging its molecular formula (C₁₅H₁₆O₂) and IUPAC name ([4-(1-methylethyl)phenyl]methyl salicylate) .

Advanced: How does the alkyl chain length in salicylate esters (e.g., isopropylbenzyl vs. methyl salicylate) affect their photostability and UV-filter efficacy?

Answer:

The isopropylbenzyl group enhances lipophilicity and skin retention compared to methyl salicylate, improving photostability by reducing hydrolysis under UV exposure . Advanced studies use accelerated stability testing with xenon-arc lamps and HPLC-MS to quantify degradation products. For example, this compound shows a 12% degradation rate after 24 hours of UV exposure, outperforming methyl salicylate (35% degradation) under identical conditions .

Basic: What spectroscopic techniques are employed to resolve structural ambiguities in this compound?

Answer:

- FT-IR : Identifies ester (C=O stretch at ~1740 cm⁻¹) and phenolic hydroxyl (O-H stretch at ~3300 cm⁻¹) groups .

- ¹H-NMR : Distinguishes the isopropylbenzyl moiety (δ 1.2–1.3 ppm for CH₃ groups) and salicylate aromatic protons (δ 6.8–8.0 ppm) .

- High-resolution MS : Confirms the molecular ion peak at m/z 228.115 (calculated for C₁₅H₁₆O₂) .

Advanced: What experimental models are used to study the environmental impact of this compound in aquatic systems?

Answer:

Researchers employ synthetic microbial communities (SMCs) to assess biodegradation pathways. For instance, Pseudomonas stutzeri strains metabolize salicylate derivatives via the meta-cleavage pathway, producing nontoxic catechol intermediates . Toxicity is quantified using EC₅₀ assays with Daphnia magna, where this compound exhibits an EC₅₀ of 8.2 mg/L, indicating moderate ecotoxicity .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

- DSC/TGA : Verify melting point (~45°C) and thermal stability (decomposition >200°C) .

- HPLC-UV : Purity >98% is achieved using a C18 column (acetonitrile:water, 70:30 v/v) with a retention time of 6.8 minutes .

- Elemental Analysis : Carbon content should align with theoretical values (C: 78.9%, H: 7.0%, O: 14.1%) .

Advanced: What contradictions exist in the literature regarding the cellular uptake mechanisms of this compound?

Answer:

Studies conflict on whether uptake in mammalian cells occurs via passive diffusion or carrier-mediated transport . For example, keratinocyte assays show a linear concentration-dependent uptake (R²=0.96), suggesting passive diffusion . Conversely, inhibition by phloretin (a glucose transporter blocker) implies a role for active transport . Resolving this requires competitive inhibition assays with radiolabeled tracers (e.g., ¹⁴C-isopropylbenzyl salicylate) .

Basic: What are the key considerations for formulating this compound in topical drug delivery systems?

Answer:

- LogP Optimization : A logP of 3.5 ensures optimal skin permeation .

- Emulsifier Selection : Nonionic surfactants (e.g., polysorbate 80) enhance solubility in oil-water emulsions .

- Stability Testing : pH 5–6 minimizes hydrolysis; antioxidants (e.g., BHT) prevent oxidative degradation .

Advanced: How do substrate traits influence the metabolic division of this compound in microbial consortia?

Answer:

In spatially unstructured systems , substrate concentration (s₀) and toxicity (θ) dictate microbial roles. At s₀ >10 mM, Pseudomonas detoxifiers dominate (70% population share), while "embezzler" strains thrive at θ >0.8 due to competitive metabolic pathways . OPLS-DA models reveal key metabolites (e.g., catechol, muconic acid) linked to these dynamics .

Basic: How is this compound differentiated from structurally similar salicylates in regulatory databases?

Answer:

Regulatory bodies (e.g., EINECS) use CAS No. 94134-93-7 and IUPAC name for unambiguous identification, avoiding trade names like Megasol . Public databases (PubChem) provide standardized InChI keys (LZFIOSVZIQOVFW-UHFFFAOYSA-N) for cross-referencing .

Advanced: What computational tools predict the environmental fate of this compound?

Answer:

EPI Suite estimates a biodegradation half-life of 28 days, while ECOSAR predicts acute aquatic toxicity (LC₅₀: 5.4 mg/L for fish) . Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to assess bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.